Tin(IV) oxide

Description

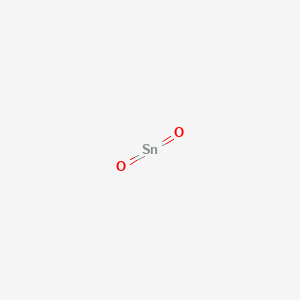

Structure

2D Structure

Properties

IUPAC Name |

dioxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBLPGZBRYERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnO2, O2Sn | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tin(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316016 | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetrahedral crystals, White or slightly gray powder. | |

CAS No. |

18282-10-5, 1317-45-9 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin oxide (SnO2) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Tin Iv Oxide Nanostructures and Thin Films

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer significant advantages, including low-temperature processing, cost-effectiveness, and the ability to control the size and shape of the resulting nanostructures. nih.govchalcogen.ro These techniques are versatile and can be adapted to produce both nanoparticles and thin films.

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal synthesis are widely employed for the production of crystalline SnO₂ nanostructures. mdpi.combiojournals.us These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. mdpi.comscirp.org The key advantage of these techniques lies in their ability to produce highly crystalline and pure products at relatively low temperatures. biojournals.us

The properties of the resulting SnO₂ nanostructures are highly dependent on various synthesis parameters, including reaction temperature, time, precursor composition, solvent type, pH, and the presence of surfactants. biojournals.us For instance, optimizing the reaction temperature to 200°C and the reaction time to 4-6 hours has been shown to successfully produce SnO₂ nanostructures. biojournals.us The morphology of the nanostructures can be controlled by careful selection of these parameters. For example, nanorods and nanowires have been successfully synthesized using hydrothermal methods. mdpi.com

Researchers have demonstrated that the crystallite size of SnO₂ nanoparticles increases with higher hydrothermal temperatures. researchgate.net For example, one study showed that increasing the temperature from 150°C to 250°C resulted in an increase in crystallite size from 2.4 nm to 4.9 nm. chalcogen.ro The choice of solvent also plays a crucial role in preventing the aggregation of nanocrystals during solvothermal synthesis. rsc.org In a specific solvothermal process using SnCl₄·5H₂O and HCl, tetragonal phase SnO₂ nanocrystals were successfully synthesized. chalcogen.ro

Table 1: Influence of Hydrothermal/Solvothermal Synthesis Parameters on SnO₂ Nanostructure Properties

| Parameter | Effect on Nanostructure Properties | Reference |

|---|---|---|

| Temperature | Higher temperatures generally lead to increased crystallinity and larger particle sizes. | chalcogen.roresearchgate.net |

| Reaction Time | Longer reaction times can promote crystal growth and influence morphology. | mdpi.combiojournals.us |

| Precursors | The choice of tin precursor (e.g., SnCl₂, SnCl₄) affects the reaction pathway and final product. | biojournals.usscirp.org |

| Solvent | The solvent type (aqueous vs. non-aqueous) influences the solubility of precursors and the reaction kinetics. | rsc.org |

| pH | The pH of the solution can control the hydrolysis and condensation rates, impacting particle size and morphology. | scirp.org |

| Surfactants | Surfactants can be used to control the size and shape of the nanoparticles and prevent agglomeration. | d-nb.info |

Sol-Gel Processing

The sol-gel method is a versatile and widely used technique for synthesizing both SnO₂ nanoparticles and thin films due to its simplicity and effective control over the final product's properties. aip.orgacs.org This process involves the transition of a precursor solution (sol) into a solid gel-like network, which is then typically subjected to heat treatment to yield the desired oxide material. d-nb.info

For the synthesis of SnO₂ thin films, a common approach involves dissolving a tin precursor, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or tin(IV) chloride pentahydrate (SnCl₄·5H₂O), in an alcohol like ethanol (B145695), isopropanol, or methanol (B129727). aip.orgacs.org The resulting sol is then deposited onto a substrate, often glass, using techniques like dip-coating or spin-coating. aip.orgresearchgate.net The coated substrate is subsequently heat-treated to remove residual organic solvents and induce crystallization of the SnO₂ thin film. aip.org The properties of the films, including their structure and optical characteristics, can be tailored by varying the solvent and annealing temperature. aip.orgscientific.net For instance, annealing temperature has been shown to affect the transmittance and resistivity of the films. scientific.net

In the synthesis of SnO₂ nanoparticles, the sol-gel method typically involves the hydrolysis of a tin precursor, often in the presence of a catalyst, to form a tin-containing gel. This gel is then calcined at high temperatures, often up to 800°C, to obtain SnO₂ nanoparticles. d-nb.info The pH of the solution is a critical parameter that influences the rate of the sol-gel reactions and consequently the particle size and morphology of the resulting nanoparticles. mdpi.com

Table 2: Key Parameters in Sol-Gel Synthesis of Tin(IV) Oxide

| Parameter | Role and Impact | Reference |

|---|---|---|

| Precursor | Tin chlorides (SnCl₂·2H₂O, SnCl₄·5H₂O) are common precursors. | aip.orgacs.org |

| Solvent | Alcohols like ethanol, isopropanol, and methanol are frequently used. | aip.org |

| Deposition Technique | Dip-coating and spin-coating are used for thin film deposition. | aip.orgresearchgate.net |

| Annealing Temperature | Affects crystallinity, grain size, and optical/electrical properties of films and nanoparticles. | d-nb.infoscientific.net |

| pH | Influences hydrolysis and condensation rates, impacting particle size and morphology. | mdpi.com |

Co-precipitation Methods

Co-precipitation is a straightforward and cost-effective method for synthesizing SnO₂ nanoparticles. iosrjournals.org This technique involves the precipitation of a solid from a solution containing the desired cations. For SnO₂ synthesis, a tin salt precursor, such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or tin(II) chloride dihydrate (SnCl₂·2H₂O), is dissolved in a suitable solvent, and a precipitating agent, like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added to induce the formation of a tin hydroxide precipitate. chalcogen.romalayajournal.org This precipitate is then washed to remove impurities and subsequently calcined at elevated temperatures to yield SnO₂ nanoparticles. ias.ac.in

The size and shape of the resulting nanoparticles can be controlled by carefully adjusting parameters such as the pH of the solution, the concentration of the precursor, and the choice of precipitating agent. iosrjournals.org For example, one study found that a pH of 6.25 was optimal for obtaining the desired SnO₂ product from an aqueous SnCl₂·2H₂O solution. researchgate.net The use of surfactants, such as Triton X-100, during the co-precipitation process can also be employed to control particle size and prevent agglomeration. iosrjournals.org Research has shown that co-precipitation can yield tetragonal rutile SnO₂ nanoparticles with crystallite sizes in the nanometer range. chalcogen.romalayajournal.org

Table 3: Controlling Factors in Co-precipitation Synthesis of SnO₂ Nanoparticles

| Factor | Influence on Nanoparticle Characteristics | Reference |

|---|---|---|

| pH | Determines the point of precipitation and affects particle size. | malayajournal.orgresearchgate.net |

| Precursor Concentration | Affects the nucleation and growth rates of the nanoparticles. | iosrjournals.org |

| Precipitating Agent | The choice of base (e.g., NaOH, NH₄OH) can influence the reaction kinetics and particle morphology. | chalcogen.romalayajournal.org |

| Surfactants | Can be used to reduce particle size and prevent agglomeration. | iosrjournals.org |

| Calcination Temperature | Affects the crystallinity and final particle size of the SnO₂. | ias.ac.in |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for producing SnO₂ nanostructures. nih.govscirp.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. iaea.orgacs.org The uniform heating provided by microwaves can result in the formation of nanoparticles with a narrow size distribution and high purity. researchgate.net

This method can be used to synthesize various SnO₂ nanostructures, including nanoparticles, quantum dots, and nanorods. nih.govacs.org For instance, SnO₂ nanoparticles with crystallite sizes ranging from 10 to 21 nm have been successfully synthesized using a microwave-assisted solution method. inoe.ro In another study, highly crystalline SnO₂ quantum dots with a narrow size distribution were synthesized in approximately 3 minutes. acs.orgresearchgate.net The synthesis can be carried out using precursors like stannous chloride dihydrate and trisodium (B8492382) citrate (B86180). espublisher.com The morphology and properties of the resulting nanostructures can be influenced by factors such as the pH of the reaction solution. espublisher.com

The advantages of microwave-assisted synthesis include accelerated reaction rates, improved product yields, and enhanced physicochemical properties of the synthesized materials. scirp.org This method is considered a green and cost-effective approach with the potential for large-scale production of nanoparticles. scirp.org

Table 4: Research Findings in Microwave-Assisted Synthesis of this compound

| Precursors | Resulting Nanostructure | Key Findings | Reference |

|---|---|---|---|

| Tin tetrachloride, Hydrochloric acid | Nanoparticles (~5 nm) | Rapid synthesis (60s), high purity, high specific surface area. | iaea.org |

| Stannous chloride dihydrate, Trisodium citrate | Nanoparticles | The effect of pH on crystallite size, surface area, and optical bandgap was studied. | espublisher.com |

| Sn(OtBu)₄, Ionic liquid | Quantum Dots (~4.27 nm) | Efficient synthesis of highly crystalline QDs with a narrow size distribution. | rsc.org |

| SnCl₂ | Nanorods (~450-500 nm length, 60-80 nm diameter) | High-quality single-crystalline nanorods with a high surface area. | nih.gov |

| SnCl₂, H₂PtCl₆, NH₃ | Pt/SnO₂ catalysts | Controlled formation of platinum particles on anisotropic SnO₂ support. | mdpi.com |

Green Synthesis Pathways

Green synthesis has gained significant attention as an environmentally friendly and cost-effective approach for producing this compound nanoparticles. d-nb.info This method utilizes biological entities such as plant extracts, bacteria, or natural biomolecules as reducing and stabilizing agents, eliminating the need for toxic chemicals and high energy consumption associated with conventional physical and chemical methods. d-nb.infointernationaltin.org

Plant-mediated synthesis is a prominent green chemistry approach where extracts from various plant parts like leaves, fruits, peels, or flowers are used. acs.orgiscientific.org The phytochemicals present in these extracts, such as polyphenols, flavonoids, and terpenoids, act as reducing and capping agents, facilitating the conversion of a tin precursor (e.g., tin(II) chloride dihydrate) into SnO₂ nanoparticles. acs.orgrsc.org The process typically involves mixing the plant extract with the tin salt solution, leading to the formation of a precipitate which is then often calcined to obtain the final nanoparticles. researchgate.net

This method has been successfully employed using extracts from a variety of plants, including Plectranthus amboinicus, Aloe barbadensis miller, Camellia sinensis, Psidium guajava, and Croton malabaricus. d-nb.inforsc.orgchalcogen.ro The resulting nanoparticles often exhibit spherical morphology with sizes ranging from a few nanometers to around 100 nm, depending on the plant extract and synthesis conditions. d-nb.infoacs.org Besides being eco-friendly, plant-mediated synthesis offers advantages such as simplicity, potential for large-scale production, and the formation of stable nanoparticles. d-nb.info

Table 5: Examples of Plant Extracts Used in Green Synthesis of SnO₂ Nanoparticles

| Plant Source | Plant Part Used | Precursor | Resulting Nanoparticle Size | Reference |

|---|---|---|---|---|

| Plectranthus amboinicus | Leaf | Tin(II) chloride dihydrate | ~63 nm | d-nb.infochalcogen.ro |

| Aloe barbadensis miller | Leaf | Tin(II) chloride dihydrate | 50-100 nm | d-nb.info |

| Camellia sinensis | Leaf | - | 5-30 nm | d-nb.info |

| Psidium guajava | Leaf | - | - | d-nb.info |

| Nyctanthes arbor-tristis | Flower | - | 2-8 nm | d-nb.info |

| Croton malabaricus Bedd. | Stem wood | - | ~9.13 nm | rsc.org |

| Cnicus benedictus (blessed thistle) | - | Stannous chloride (SnCl₂·2H₂O) | - | internationaltin.org |

| Aronia melanocarpa (black chokeberry) | - | Stannous chloride (SnCl₂·2H₂O) | - | internationaltin.org |

| Lime (Citrus aurantifolia) | Peels | Tin(II) chloride dihydrate | ~40.8 nm | maas.edu.mm |

Polymeric Citrate Precursor Method

The polymeric citrate precursor method is a wet-chemical technique used for synthesizing fine, homogeneous ceramic powders, including this compound. This method is a variation of the sol-gel process that utilizes citric acid and a polyhydroxy alcohol, typically ethylene (B1197577) glycol, to form a polymeric network that entraps metal cations.

In a typical synthesis of SnO₂ via this method, a tin salt is dissolved in water, and then citric acid is added. The citric acid chelates the tin cations in the solution. Subsequently, ethylene glycol is added, and the mixture is heated. This heating promotes a polyesterification reaction between the citric acid and ethylene glycol, resulting in a polymeric resin. The tin ions are uniformly distributed throughout this organic polymer matrix. Finally, this resin is calcined at a high temperature. During calcination, the organic components are burned off, and the tin ions are oxidized, leading to the formation of fine, crystalline SnO₂ particles. The uniform distribution of the metal ions in the polymer precursor helps in obtaining a homogeneous and pure final product.

Microemulsion or Reverse Micellar Methods

The microemulsion or reverse micellar method is a versatile wet-chemical approach for synthesizing nanoparticles with controlled size and morphology. core.ac.uk This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid phase is dispersed as micro-domains within the other, stabilized by a surfactant film at the interface. psu.edu In the context of SnO₂ synthesis, water-in-oil (w/o) microemulsions are commonly employed, where aqueous nanodroplets act as constrained reactors for the chemical reactions. core.ac.ukpsu.edu

The process typically involves preparing two separate microemulsion systems. scientific.net One contains the tin precursor, such as tin(II) chloride (SnCl₂) or tin(IV) chloride (SnCl₄), dissolved in the aqueous phase. scientific.netmdpi.com The other microemulsion contains a precipitating agent, like ammonium hydroxide or ammonium oxalate (B1200264). core.ac.uk When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and precipitate the tin hydroxide or oxalate precursor within the confined space of the micelles. psu.eduscientific.net The size of the resulting nanoparticles is influenced by the size of the aqueous cores, which can be controlled by adjusting the water-to-surfactant molar ratio. core.ac.uk

Following the precipitation, the precursor nanoparticles are collected through centrifugation, washed to remove the surfactant and other residues, and then calcined at elevated temperatures (e.g., 500-600 °C) to convert the precursor into crystalline SnO₂. core.ac.ukscientific.net This method has been successfully used to produce spherical SnO₂ nanoparticles with diameters in the range of 20-50 nm. scientific.net

Key Parameters in Microemulsion Synthesis of SnO₂:

| Parameter | Description | Effect on Nanoparticle Properties |

| Surfactant | Stabilizes the microemulsion. Examples include cetyl trimethyl ammonium bromide (CTAB) and sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT). core.ac.ukscientific.net | Influences the size and stability of the reverse micelles. |

| Co-surfactant | Often an alcohol (e.g., n-propanol) that helps to increase the flexibility of the surfactant film. mdpi.com | Affects the stability and size range of the microemulsion droplets. |

| Oil Phase | The continuous medium. n-heptane or n-hexane are common choices. scientific.netmdpi.com | Provides the non-polar environment for the reverse micelles. |

| Precursor | The source of tin. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a frequently used precursor. scientific.net | The concentration can influence the final particle size and yield. |

| Precipitating Agent | Induces the formation of the tin precursor. Ammonium hydroxide is a common choice. core.ac.uk | The rate of addition can affect the nucleation and growth of nanoparticles. |

| Calcination Temperature | The temperature at which the precursor is converted to SnO₂. | Determines the crystallinity and final particle size of the SnO₂. core.ac.ukscientific.net |

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques are "bottom-up" approaches where the material is built up from atomic or molecular species in the vapor phase onto a substrate. These methods are particularly well-suited for fabricating high-quality, uniform thin films and can also be adapted to grow various nanostructures.

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-purity, high-performance solid materials, including SnO₂ thin films and nanostructures. google.comd-nb.info The process involves the reaction or decomposition of gaseous precursors on a heated substrate surface. researchgate.net A variety of precursors have been utilized for SnO₂ deposition, including organometallic compounds like tetramethyltin (B1198279) (Me₄Sn) and tetraethyltin (B1219993) (SnEt₄), as well as inorganic precursors such as stannic chloride (SnCl₄). google.comjournaldephysique.org An oxidizing agent, typically oxygen or water, is often required to facilitate the formation of the oxide. google.com

CVD offers excellent control over film thickness, doping levels, and conformal coverage. google.com The properties of the resulting SnO₂ are highly dependent on deposition parameters such as substrate temperature, precursor concentration, and gas flow rates. journaldephysique.orgimp.kiev.ua For instance, the morphology of SnO₂ can be tuned from zero-dimensional (0D) nanoparticles to one-dimensional (1D) nanostructures by adjusting the furnace heating rate. imp.kiev.ua The technique can be implemented in various configurations, including low-pressure CVD (LPCVD) and plasma-enhanced CVD (PECVD), which allows for deposition at lower temperatures. journaldephysique.orgaip.org

Common Precursors for CVD of SnO₂:

| Precursor | Chemical Formula | Oxidant | Typical Deposition Temperature Range (°C) |

| Tetraethyltin | Sn(C₂H₅)₄ | Oxygen | 320 - 470 |

| Stannic Chloride | SnCl₄ | Oxygen / Water | 200 - 500+ |

| Dibutyltin diacetate | Bu₂Sn(OAc)₂ | Oxygen | Not specified |

| Dimethyltin dichloride | Me₂SnCl₂ | Oxygen | Not specified |

| Tetramethyltin | Sn(CH₃)₄ | Oxygen | Not specified |

Data sourced from multiple references. google.comjournaldephysique.orgaip.org

Magnetron sputtering is a physical vapor deposition (PVD) technique widely used for depositing high-quality thin films over large areas. sci-hub.se In this process, a target of the material to be deposited (in this case, SnO₂) is bombarded with energetic ions (usually argon) in a vacuum chamber. sci-hub.seresearchgate.net This bombardment causes atoms from the target to be ejected or "sputtered," which then travel and deposit onto a substrate, forming a thin film.

For SnO₂ film fabrication, a ceramic SnO₂ target is typically used, and the deposition is carried out in an argon atmosphere. sci-hub.se The properties of the deposited films, such as their structure, optical transparency, and electrical conductivity, can be tailored by controlling parameters like the sputtering power, working pressure, and post-deposition annealing temperature. sci-hub.senih.gov For example, increasing the annealing temperature can lead to a slight increase in the bandgap energy and improved photoresponse of the SnO₂ films. sci-hub.se Both direct current (DC) and radio frequency (RF) magnetron sputtering can be employed, with RF sputtering being suitable for depositing from insulating ceramic targets like SnO₂. researchgate.netnih.gov

Thermal evaporation is another PVD technique for synthesizing thin films and nanostructures. researchgate.net The process involves heating a source material, such as Sn metal or SnO/SnO₂ powders, in a high-vacuum environment until it evaporates. researchgate.netacs.org The resulting vapor then travels and condenses on a cooler substrate, forming a film or nanostructures.

This method can be used to produce nanostructured SnO₂ films with grain sizes ranging from 30 to 70 nm. researchgate.net The phase and morphology of the resulting tin oxide are sensitive to the vacuum conditions and the temperature of the source and substrate. researchgate.netresearchgate.net For instance, SnO₂ nanobelts and nanowires can be synthesized by evaporating SnO₂ powder at high temperatures (e.g., 1350 °C) in a controlled argon gas flow. acs.orgresearchgate.net The growth mechanism often involves a vapor-liquid-solid (VLS) process, especially when a metal catalyst is used. researchgate.net

Magnetron Sputtering for Thin Film Fabrication

Controlled Morphology and Dimensionality in SnO₂ Synthesis

The functional properties of SnO₂ are intimately linked to its size, shape, and dimensionality. Consequently, significant research efforts have been directed towards methods that allow for precise control over these characteristics.

Zero-dimensional (0D) nanostructures, such as nanoparticles and quantum dots (QDs), are materials where the charge carriers are confined in all three spatial dimensions. This quantum confinement leads to unique electronic and optical properties that differ significantly from the bulk material. aip.org SnO₂ QDs, typically with diameters less than 10 nm, exhibit a wider bandgap compared to bulk SnO₂. aip.orgnih.gov

A variety of methods have been developed to synthesize 0D SnO₂ nanostructures. A simple aqueous route involves the hydrolysis and oxidation of a tin(II) chloride precursor, which can produce SnO₂ QDs with an average size of 1.9 nm. nih.govdoaj.org The size of these QDs can be further controlled through post-synthesis hydrothermal treatments at different temperatures. nih.govdoaj.org

The sol-gel method is another widely used, low-cost technique for producing SnO₂ QDs. aip.orgaip.org In this process, a tin precursor like tin(II) chloride dihydrate is hydrolyzed to form a gel, which is then heat-treated to yield SnO₂ nanoparticles. aip.org Surfactants such as polyethylene (B3416737) glycol (PEG) can be used to prevent agglomeration and control particle size. aip.org Other techniques for synthesizing 0D SnO₂ include microemulsion methods, mechanochemical reactions, and thermal evaporation. core.ac.ukscientific.netresearchgate.netmdpi.com

Comparison of Synthesis Methods for 0D SnO₂:

| Synthesis Method | Typical Precursor(s) | Key Features | Resulting Particle Size |

| Aqueous Hydrolysis | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Thiourea | Simple, aqueous-based, allows for size control via hydrothermal treatment. nih.govdoaj.org | 1.9 - 4.0 nm |

| Sol-Gel | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ammonium hydroxide | Low-cost, simple, uses surfactants to control agglomeration. aip.orgaip.org | < 10 nm |

| Microemulsion | Tin(II) chloride, Ammonium oxalate | Forms monodisperse nanoparticles within reverse micelle nanoreactors. core.ac.uk | ~25 nm |

| Chemical Vapor Deposition (CVD) | Tin(II) oxalate | Allows for morphology control by varying process parameters like heating rate. d-nb.infoimp.kiev.ua | 40 - 200 nm |

Data compiled from multiple sources. core.ac.ukd-nb.infoimp.kiev.uaaip.orgnih.govdoaj.orgaip.org

One-Dimensional Nanostructure Growth (Nanorods, Nanowires, Nanobelts, Nanotubes)

The synthesis of one-dimensional (1D) this compound (SnO₂) nanostructures, including nanorods, nanowires, nanobelts, and nanotubes, has attracted significant research interest due to their unique properties and potential applications in various fields. scispace.com A variety of methods have been developed to control the morphology, crystal structure, and dimensions of these 1D nanostructures. scispace.comnih.gov

Nanorods:

This compound nanorods can be synthesized through several methods, including hydrothermal routes and thermal decomposition. A simple template-free hydrothermal method involves the initial formation of a lamellar SnO intermediate, which is then calcined to produce SnO₂ nanorods. worldscientific.com In this process, SnCl₂ and urea (B33335) are used as precursors, where tiny crystal nuclei of Sn(OH)₂ and some SnCO₃ are generated, which then assemble into nanorods. worldscientific.com Another approach involves a one-step, eco-friendly hydrothermal method using Na₂SnO₃·3H₂O as a precursor, where SnO₂ nanoparticles first form and then assemble into nanorods with increased reaction time. espublisher.com Single crystalline SnO₂ bullet-shaped nanorods with an average size of about 100 nm have been synthesized via a hydrothermal growth route using SnCl₂·2H₂O and N₂H₄·2H₂O as raw materials. ingentaconnect.com Additionally, SnO₂ nanorods with a rutile structure have been prepared by annealing fine SnO₂ powder in a NaCl flux at 800 °C for 2.5 hours, resulting in nanorods with diameters of approximately 20–40 nm and lengths up to 1 μm. rsc.org A novel method for high-yield synthesis of rutile SnO₂ nanorods involves the oriented aggregation of single SnO nanoparticles prepared via a solid-state reaction, followed by heat treatment in the presence of NaCl. acs.org

Table 1: Synthesis Methods for this compound Nanorods

| Method | Precursors | Key Process Steps | Resulting Nanorod Characteristics |

| Hydrothermal | SnCl₂·2H₂O, Urea | Formation of SnO intermediate, followed by calcination. worldscientific.com | - |

| Hydrothermal | Na₂SnO₃·3H₂O | One-step, eco-friendly method; nanoparticles assemble into nanorods. espublisher.com | High Na-storage capacity. espublisher.com |

| Hydrothermal | SnCl₂·2H₂O, N₂H₄·2H₂O | Hydrothermal growth route. ingentaconnect.com | Single crystalline, bullet-shaped, ~100 nm average size. ingentaconnect.com |

| Thermal Annealing | SnO₂ powder, NaCl flux, NP9 surfactant | Annealing at 800 °C for 2.5 hours. rsc.org | Rutile structure, diameters of 20–40 nm, lengths up to 1 μm. rsc.org |

| Oriented Aggregation | SnCl₂·2H₂O, NaOH, NaCl | Solid-state reaction to form SnO nanoparticles, followed by heat treatment. acs.org | Rutile structure, fairly uniform. acs.org |

| Hydrothermal | SnCl₄·5H₂O | Template-free hydrothermal method at 200 °C for 18 hours. mdpi.com | Rutile structure, 85 nm diameter. mdpi.com |

Nanowires:

Thermal evaporation and chemical vapor deposition (CVD) are common techniques for synthesizing SnO₂ nanowires. Single-crystal SnO₂ nanowires can be grown on oxidized silicon substrates by the thermal evaporation of tin grains at 900°C in an Argon flow. researchgate.net This vapor-solid (VS) growth mechanism yields nanowires with diameters of 30–200 nm and lengths of several tens of micrometers. researchgate.net A fast heating method using a high-frequency induction furnace to heat a mixture of SnO₂ and carbon nanotube waste soot has also been reported to produce SnO₂ nanowire arrays with diameters of 50 to 100 nm. d-nb.info Furthermore, crystalline SnO₂ nanowires have been produced on various substrates like carbon paper, stainless steel, and copper using a CVD method with a gold thin film as a catalyst, following a vapor-liquid-solid (VLS) growth mechanism. uwo.ca The growth of these nanowires is highly dependent on temperature, with dense growth occurring in a narrow range around 785 °C. uwo.ca

Nanobelts:

SnO₂ nanobelts are often synthesized via thermal evaporation. Freestanding single crystalline zigzag SnO₂ nanobelts have been created by simple thermal evaporation onto an iron cylindrical sharp substrate, where the morphology is controlled by the heating temperature and Ar gas flow rate. nih.gov High-purity single-crystalline SnO₂ nanobelts with a rutile structure can be synthesized using an exothermic reaction, resulting in nanobelts of 50–120 nm in width, 20–50 nm in thickness, and 2–10 μm in length. usc.edu Another method is a catalyst-free chemical vapor transport and condensation process in an Ar/O₂ atmosphere, which can produce Al-doped SnO₂ nanobelts. iaamonline.org Additionally, the electrospinning technique followed by calcination at 600 °C has been used to prepare smooth and uniform SnO₂ nanobelts. rsc.org A self-propagating high-temperature synthesis (SHS) technology has also been developed for a simple and efficient synthesis of high-purity single-crystalline SnO₂ nanobelts. tandfonline.com

Nanotubes:

SnO₂ nanotubes have been successfully synthesized using techniques such as electrospinning and template-assisted methods. The electrospinning process, followed by calcination in air, can produce uniform hollow fibers with an average outer diameter of around 124 nm and a wall thickness of about 25 nm. powdermat.org These nanotubes are composed of approximately 14 nm nanocrystals. powdermat.org A layer-by-layer technique using carbon nanotubes as a template is another approach to synthesize SnO₂ nanotubes. scientific.net An electrochemical method at room temperature allows for the synthesis of SnO₂ nanotubes with controlled diameter and length by varying the pore size of the scaffolds and the deposition time. duke.edu A one-pot solution phase synthesis using surfactant-assisted micelles as a soft template has also been reported, where the aggregation of small SnO₂ nanoparticles forms the nanotube structure. acs.org

Table 2: Synthesis Methods for this compound Nanowires, Nanobelts, and Nanotubes

| Nanostructure | Method | Precursors/Substrates | Key Process Steps | Resulting Characteristics |

| Nanowires | Thermal Evaporation | Tin grains, oxidized silicon substrate | Heating at 900°C in Ar flow. researchgate.net | Single crystal, 30–200 nm diameter. researchgate.net |

| Nanowires | Fast Heating | SnO₂, CNT waste soot | High-frequency induction heating. d-nb.info | 50–100 nm diameter. d-nb.info |

| Nanowires | CVD | Sn precursor, various substrates (carbon paper, stainless steel) | VLS mechanism with gold catalyst, ~785 °C. uwo.ca | Crystalline, uniform diameter. uwo.ca |

| Nanobelts | Thermal Evaporation | - | Controlled temperature and Ar flow. nih.gov | Single crystalline, zigzag morphology. nih.gov |

| Nanobelts | Electrospinning | PVP-SnO₂ composite | Calcination at 600 °C. rsc.org | Smooth, uniform, pure tetragonal rutile phase. rsc.org |

| Nanotubes | Electrospinning | - | Calcination in air. powdermat.org | Hollow fibers, ~124 nm outer diameter. powdermat.org |

| Nanotubes | Template-Assisted | Carbon nanotubes | Layer-by-layer technique. scientific.net | - |

| Nanotubes | Electrochemical | - | Room temperature deposition in scaffolds. duke.edu | Controlled diameter and length. duke.edu |

| Nanotubes | Solution Phase | SnCl₄·5H₂O, PVP, Na₂S, DMSO | Micelle promoted self-assembly. acs.org | Hollow, ~200 nm diameter. acs.org |

Two-Dimensional Nanosheet Development

Two-dimensional (2D) SnO₂ nanosheets have been synthesized through various methods, with hydrothermal and solution-based approaches being prominent.

A substrate-free hydrothermal route can produce 2D SnO₂ nanosheets at a relatively low temperature of 130 °C. mdpi.comnih.gov This method uses sodium stannate (Na₂SnO₃) and sodium hydroxide (NaOH) in a mixed solvent of absolute ethanol and deionized water. mdpi.comresearchgate.net The resulting nanosheets possess a tetragonal rutile structure and are composed of oriented SnO₂ nanoparticles with diameters of 6–12 nm. mdpi.comnih.gov The growth mechanism is suggested to be oriented attachment. mdpi.com Another hydrothermal method employs cetyltrimethyl ammonium bromide (CTAB) as a cationic surfactant at 180 °C to synthesize SnO₂ nanosheets. aip.orgaip.org This process yields nanocrystallites with an average size of 3.87 nm. aip.orgaip.org

A liquid metal printing technique has also been developed to create monolayer and bilayer indium tin oxide (ITO) nanosheets, with bilayer samples exhibiting high transparency. researchgate.net This method exfoliates the surface oxide of molten tin. researchgate.net Additionally, a nonhydrolytic sol-gel method at ambient temperature has been used to synthesize atomically thin tin oxide nanosheets. acs.org

The thickness of the nanosheets is a critical parameter that can be controlled to improve material properties. For instance, gas sensing performance can be significantly improved when the thickness of the nanosheets is reduced to a critical value. tandfonline.comtandfonline.com

Table 3: Synthesis Methods for this compound Nanosheets

| Method | Precursors/Reagents | Temperature | Key Features | Resulting Nanosheet Characteristics |

| Hydrothermal | Sodium stannate, Sodium hydroxide, Ethanol, Deionized water | 130 °C | Substrate-free, surfactant-free. mdpi.comresearchgate.net | Composed of 6–12 nm nanoparticles, tetragonal rutile structure. mdpi.comnih.gov |

| Hydrothermal | SnCl₂·5H₂O, Cetyltrimethyl ammonium bromide (CTAB) | 180 °C | Cationic surfactant-assisted. aip.orgaip.org | Average crystallite size of 3.87 nm, rutile tetragonal structure. aip.orgaip.org |

| Liquid Metal Printing | Molten tin | - | Exfoliation of surface oxide. researchgate.net | Atomically thin. researchgate.net |

| Nonhydrolytic Sol-Gel | - | Ambient | - | Atomically thin. acs.org |

Three-Dimensional Hierarchical Architectures

Three-dimensional (3D) hierarchical SnO₂ nanostructures, which are self-assembled from lower-dimensional building blocks like nanosheets and nanorods, have been synthesized to enhance their functional properties. tandfonline.comtandfonline.com

Hydrothermal methods are widely employed for the synthesis of these complex structures. For example, 3D hierarchical SnO₂ nanostructures assembled from ultrathin nanosheets (9–12 nm thick) can be synthesized hydrothermally by adding sodium oxalate (Na₂C₂O₄). tandfonline.comtandfonline.com Replacing Na₂C₂O₄ with an equimolar mixture of oxalic acid (H₂C₂O₄) and sodium hydroxide (NaOH) can lead to a decrease in the dimensions of the nanosheets. tandfonline.comtandfonline.com These hierarchical structures often exhibit flower-like or urchin-like morphologies with average diameters of 1–2 µm. tandfonline.com

By controlling the hydrothermal time and the amount of citric acid, various hierarchical SnO₂ microspheres assembled from 1D nanorods can be prepared, including urchin-like, flower-like, and hydrangea-like structures. mdpi.com The diameter of the constituent nanorods can be tuned, which in turn affects the properties of the final 3D architecture. mdpi.com

Another approach involves a one-step hydrothermal method to create novel 3D multipole SnO₂ nanoarchitectures self-assembled from nanosheets with rough surfaces at 160 °C. cambridge.org The synthesis of hierarchical structures can also be achieved from a lyophilic film-forming system of SnCl₄/EtOH/NH₄OH, where the shape and size of the structures can be controlled by the ratio of the precursors. mdpi.com Furthermore, unique 3D hierarchical CNF/SnO₂/PPy composite materials have been synthesized through a combination of electrospinning, carbonization, and hydrothermal treatment. mdpi.com

These hierarchical structures benefit from a large surface area and high surface permeability, which are advantageous for applications such as gas sensing. tandfonline.comtandfonline.comcambridge.orgmdpi.com

Table 4: Synthesis of 3D Hierarchical this compound Architectures

| Method | Precursors/Reagents | Key Process/Features | Resulting Architecture | Constituent Building Blocks |

| Hydrothermal | Sodium oxalate (Na₂C₂O₄) | Addition of Na₂C₂O₄. tandfonline.comtandfonline.com | Flower-like | Ultrathin nanosheets (9–12 nm thick). tandfonline.comtandfonline.com |

| Hydrothermal | Oxalic acid, Sodium hydroxide | Substitution for Na₂C₂O₄. tandfonline.comtandfonline.com | - | Nanosheets with decreased dimensions. tandfonline.comtandfonline.com |

| Hydrothermal | Citric acid | Control of hydrothermal time and citric acid amount. mdpi.com | Urchin-like, flower-like, hydrangea-like | One-dimensional nanorods. mdpi.com |

| Hydrothermal | - | One-step method at 160 °C. cambridge.org | Multipole nanoarchitecture | Nanosheets with rough surfaces. cambridge.org |

| Sol-Gel | SnCl₄, EtOH, NH₄OH | Control of precursor ratio. mdpi.com | Various hierarchical structures | SnO₂ and NH₄Cl crystallites. mdpi.com |

| Multi-step | PAN/PVP, SnCl₄·5H₂O, PPy | Electrospinning, carbonization, hydrothermal treatment, polymerization. mdpi.com | 3D hierarchical composite | Carbon nanofibers, SnO₂, Polypyrrole. mdpi.com |

Advanced Characterization Techniques for Probing Tin Iv Oxide Properties

Structural and Morphological Characterization

The physical form and crystalline nature of tin(IV) oxide are fundamental to its performance. Techniques such as X-ray diffraction and electron microscopy provide critical insights into these aspects.

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of this compound. The diffraction patterns reveal the phase purity and crystal system of the material. For SnO₂, the most common crystalline form is the tetragonal rutile structure, also known as cassiterite. researchgate.netjetir.org XRD patterns of SnO₂ typically show distinct peaks corresponding to specific crystallographic planes, such as (110), (101), (200), and (211). researchgate.netjkps.or.kr The sharpness and intensity of these peaks are indicative of the degree of crystallinity. psu.edu

Beyond phase identification, XRD is widely used to estimate the average crystallite size of SnO₂ nanoparticles. The Scherrer equation is a common method for this calculation, which relates the broadening of the diffraction peaks to the crystallite size. scialert.net For instance, studies have reported the synthesis of SnO₂ nanoparticles with crystallite sizes ranging from a few nanometers to several tens of nanometers, as determined by XRD analysis. scialert.netustb.edu.cninoe.ro It's important to note that factors like lattice strain can also contribute to peak broadening, and methods like the Williamson-Hall plot can be used to separate the effects of size and strain. scialert.net

Interactive Data Table: Crystallite Size of SnO₂ Determined by XRD

Electron microscopy techniques are indispensable for visualizing the morphology, size, and arrangement of this compound particles at the nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) provide information about the surface morphology and particle shape. jetir.org FE-SEM offers higher resolution and is often used to observe the fine details of nanostructures. jetir.org Studies have used SEM and FE-SEM to reveal various morphologies of SnO₂, including spherical nanoparticles, nanorods, nanosheets, and flower-like structures. researchgate.netnih.govresearchgate.net

Transmission Electron Microscopy (TEM) allows for the direct imaging of individual nanoparticles, providing information on their size, shape, and aggregation state. nih.gov Selected Area Electron Diffraction (SAED), a feature of TEM, can confirm the crystalline structure of the nanoparticles. psu.edunih.gov

High-Resolution TEM (HRTEM) provides even greater detail, enabling the visualization of the crystal lattice fringes. amazon.com The spacing between these fringes can be measured and correlated with the d-spacing values obtained from XRD, confirming the crystallographic planes. For example, HRTEM has been used to identify the lattice fringes corresponding to the (110) plane of the rutile phase of SnO₂. amazon.comjmst.orgchalcogen.ro

The Brunauer-Emmett-Teller (BET) method is a crucial technique for determining the specific surface area of a material. This is particularly important for applications like catalysis and gas sensing, where a high surface-to-volume ratio is often desirable. acs.org The analysis involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at a controlled temperature. By measuring the amount of gas adsorbed at different pressures, the specific surface area can be calculated. For example, a study using a polyol synthesis method for SnO₂ reported a specific surface area of 24.528 m²/g as determined by BET analysis. researchgate.net

Electron Microscopy (SEM, TEM, HRTEM, FE-SEM) for Morphology, Particle Size Distribution, and Nanostructure Formation

Spectroscopic Characterization of Electronic and Optical Features

Spectroscopic techniques are employed to investigate the electronic structure and optical properties of this compound, which are critical for its use in optoelectronic devices.

UV-Visible (UV-Vis) spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are standard methods for studying the optical properties of this compound. ustb.edu.cniau.ir These techniques measure the absorption of light as a function of wavelength. From the absorption data, the optical band gap (E_g) of the semiconductor can be determined using a Tauc plot. rspsciencehub.comresearchgate.net this compound is a wide band gap semiconductor, with a reported band gap of approximately 3.6 eV for the bulk material. ias.ac.in However, the band gap can be influenced by factors such as particle size and doping. ijlret.comnih.gov For instance, studies have shown that the band gap of SnO₂ nanoparticles can vary, with reported values ranging from 2.5 eV to 3.87 eV depending on the synthesis conditions and any dopants present. researchgate.netias.ac.in

Interactive Data Table: Optical Band Gap of SnO₂

Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to investigate the emission properties of this compound. sci-hub.se When the material is excited by photons of sufficient energy, electrons are promoted to higher energy states. The subsequent relaxation of these electrons can result in the emission of light, which is detected by the spectrometer. The PL spectrum provides information about the electronic structure, including the presence of defect states within the band gap. iau.ir

The PL spectra of SnO₂ often exhibit a near-band-edge UV emission, as well as visible emission bands. ustb.edu.cn The visible luminescence is frequently attributed to defects such as oxygen vacancies, which act as radiative centers. iau.irsapub.org The position and intensity of these emission peaks can be influenced by factors like crystallite size, morphology, and annealing temperature. ustb.edu.cnnju.edu.cn For example, some studies have reported emission peaks in the blue-green region of the spectrum, which are associated with oxygen vacancies near the surface of the nanoparticles. ustb.edu.cn Others have observed emissions at various wavelengths, including around 470 nm, 560 nm, and 581 nm, which are also linked to defect states. nju.edu.cntandfonline.comresearchgate.net

Electron Energy Loss Spectroscopy (EELS) and X-ray Absorption Spectroscopy (XAS) for Defect and Electronic Structure Probing

Electrochemical and Electrical Characterization

Potentiometric Impedance Spectroscopy (PIS) is a powerful electrochemical technique used to investigate the electrical properties of materials like this compound, particularly in the context of gas sensors. This method allows for the deconvolution of different contributions to the total resistance of a material, specifically separating the bulk (or intra-grain) resistance from the inter-grain (or grain boundary) resistance. This separation is crucial for understanding the sensing mechanism and the effects of aging on SnO₂-based sensors.

In a typical PIS measurement on a polycrystalline material like SnO₂, the resulting impedance spectrum, often plotted in a Nyquist plot (imaginary part vs. real part of impedance), can exhibit multiple semicircles. Each semicircle corresponds to a different resistive-capacitive (RC) element in the material. For SnO₂, these are typically assigned to the bulk properties of the crystalline grains and the properties of the grain boundaries. By fitting the impedance data to an equivalent circuit model, the values for the bulk resistance (R_bulk) and the inter-grain resistance (R_inter-grain) can be quantified.

Research has utilized PIS to study the aging mechanisms of SnO₂-based gas sensors. It was observed that repeated annealing, simulating the operational conditions of a sensor, leads to irreversible changes in the electronic behavior of SnO₂. Specifically, PIS measurements revealed an increase in the bulk resistance and a decrease in the inter-grain resistance after repeated annealing.

The increase in bulk resistance was proposed to be a result of the repair of lattice defects within the SnO₂ grains. In contrast, the decrease in inter-grain resistance was suggested to be due to a change in the population of oxygen vacancies at or near the grain surfaces. These findings highlight the utility of PIS in providing detailed insights into the different electrical transport pathways within the material and how they are affected by external factors.

The following table summarizes the key parameters obtained from PIS analysis of this compound and their interpretation.

| Parameter | Description | Typical Observation upon Aging/Annealing | Proposed Mechanism | Reference(s) |

| Bulk Resistance (R_bulk) | Resistance within the individual SnO₂ crystalline grains. | Increases | Repair of lattice defects in the bulk. | |

| Inter-grain Resistance (R_inter-grain) | Resistance at the boundaries between SnO₂ grains. | Decreases | Change in the population of oxygen vacancies at/near grain surfaces. |

Hall effect measurements are a fundamental experimental technique for characterizing the charge transport properties of semiconductor materials, including this compound. This measurement provides direct information about the type of majority charge carriers (n-type or p-type), their concentration (or density), and their mobility. SnO₂ is naturally an n-type semiconductor due to intrinsic defects like oxygen vacancies, which act as electron donors.

The Hall effect measurement involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage. From the Hall voltage, the Hall coefficient can be calculated, which is inversely proportional to the charge carrier concentration. The mobility of the charge carriers can then be determined from the Hall coefficient and the measured electrical resistivity of the material.

Studies on SnO₂ thin films using Hall effect measurements have provided valuable data on its charge carrier transport properties. For thin and porous SnO₂ films, Hall effect measurements have revealed relatively high charge carrier concentrations, typically in the range of 10¹⁸ to 10¹⁹ cm⁻³, and effective mobilities in the range of 5 to 30 cm² V⁻¹ s⁻¹. Other studies have reported charge carrier densities in the range of 1–3 × 10²⁰ cm⁻³ and mobilities of 10–20 cm²/Vs. The charge carrier density in SnO₂ is known to be limited to values around 10²¹ cm⁻³.

The charge carrier concentration and mobility in SnO₂ are strongly dependent on factors such as the operating temperature and the composition of the ambient atmosphere. For instance, the charge carrier concentration has been observed to change with varying oxygen concentrations in the surrounding gas, which is a key aspect of its gas sensing behavior.

The following table presents a range of typical values for charge carrier concentration and mobility in this compound as determined by Hall effect measurements from various research findings.

| Parameter | Typical Range of Values | Conditions/Notes | Reference(s) |

| Charge Carrier Type | n-type | Due to intrinsic oxygen vacancies | |

| Charge Carrier Concentration | 10¹⁸ - 10¹⁹ cm⁻³ | For thin, porous films | |

| 1–3 × 10²⁰ cm⁻³ | For APCVD deposited films | ||

| Charge Carrier Mobility | 5 - 30 cm² V⁻¹ s⁻¹ | For thin, porous films | |

| 10 - 20 cm² V⁻¹ s⁻¹ | For APCVD deposited films |

These Hall effect measurements are crucial for understanding the fundamental electrical properties that govern the performance of SnO₂ in electronic devices such as gas sensors, transparent conducting electrodes, and transistors.

Theoretical and Computational Investigations of Tin Iv Oxide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of SnO₂. By modeling the system at the atomic level, DFT can predict a wide range of material characteristics with a high degree of accuracy.

Electronic Band Structure and Density of States Calculations

DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of SnO₂. The material in its rutile phase is a direct bandgap semiconductor, with both the conduction band minimum (CBM) and the valence band maximum (VBM) located at the Γ point of the Brillouin zone. beilstein-journals.orgajrt.dz The calculated band gap varies with the functional used; for instance, the Tran-Blaha Modified Becke–Johnson (TB-mBJ) correction yields values closer to the experimental band gap of approximately 3.6 eV. ajrt.dzaip.org

The density of states reveals the contributions of different atomic orbitals. uclouvain.be The upper valence bands are primarily composed of O 2p and Sn 5p states, while the conduction band is mainly formed by Sn 5s and Sn 5p orbitals. ajrt.dzuclouvain.be Deeper valence levels show contributions from Sn 5s and O 2s orbitals. beilstein-journals.org These calculations are fundamental to understanding the material's conductivity and optical transitions.

| Functional | Calculated Band Gap (eV) | Reference |

|---|---|---|

| LDA | ~2.0-2.5 | uclouvain.bescientific.net |

| GGA (PBE) | ~2.3-2.8 | scientific.netresearchgate.net |

| B3LYP | ~3.6 | scientific.netresearchgate.net |

| PBE0 | ~3.35 | researchgate.net |

| HSE06 | ~3.6 | mdpi.com |

| TB-mBJ | ~3.23-3.5 | ajrt.dzbohrium.com |

| GGA+U | 3.628 | propulsiontechjournal.com |

Optical Properties Simulation (Dielectric Function, Refractive Index, Absorption Coefficient, Energy-Loss Spectrum)